ethyl 2-[(2Z)-2-[(5-bromothiophene-2-carbonyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
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Overview
Description
Ethyl 2-[(2Z)-2-[(5-bromothiophene-2-carbonyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound that features a benzothiazole ring, a thiophene ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(2Z)-2-[(5-bromothiophene-2-carbonyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves multiple steps:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a bromination reaction followed by a coupling reaction with the benzothiazole derivative.
Formation of the Imine and Sulfamoyl Groups: These functional groups can be introduced through condensation reactions and sulfonation reactions, respectively.
Esterification: The final step involves the esterification of the compound to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and benzothiazole rings.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: The major product would be the corresponding amine.
Substitution: Various substituted thiophene derivatives can be formed.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the sulfamoyl group suggests potential interactions with sulfonamide-binding sites.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[(2Z)-2-[(5-bromothiophene-2-carbonyl)imino]-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
- Ethyl 5-bromothiophene-2-carboxylate
Uniqueness
The unique combination of functional groups in ethyl 2-[(2Z)-2-[(5-bromothiophene-2-carbonyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate provides distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Biological Activity
Ethyl 2-[(2Z)-2-[(5-bromothiophene-2-carbonyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound with potential biological activity due to its unique structural features. This compound contains a benzothiazole ring, a thiophene moiety, and a sulfonamide group, which are known for their diverse pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The benzothiazole and thiophene rings can bind to various enzymes and receptors, potentially modulating their activity. The presence of the bromine substituent may enhance the binding affinity of the compound to its targets, leading to various biological effects.
Antimicrobial Activity
Research indicates that compounds with thiophene and benzothiazole structures exhibit significant antimicrobial properties. For example, derivatives similar to this compound have shown efficacy against Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) in the range of 32 µg/mL .
Anti-inflammatory Properties
Compounds containing bromothiophene have been reported to possess anti-inflammatory properties. A study highlighted that certain bromothiophene derivatives inhibit prostaglandin synthesis, which is crucial in managing inflammatory responses . This suggests that this compound may also exhibit similar anti-inflammatory effects.
Case Studies and Research Findings
- Thiazoles and Thiophenes : Research on thiazole and thiophene derivatives has identified several compounds with high binding affinity for retinoic acid receptor-related orphan receptor-gamma-t (RORγt), which plays a role in inflammatory diseases . The structural components of ethyl 2-[(2Z)-...acetate suggest it could act similarly.
- In Vivo Studies : In animal models for autoimmune diseases like experimental autoimmune encephalomyelitis (EAE), thiazole-based compounds have demonstrated therapeutic potential by modulating immune responses . This positions ethyl 2-[(2Z)-...acetate as a candidate for further investigation in similar contexts.
Comparative Analysis
Property/Activity | Ethyl 2-[(2Z)-...acetate | Similar Compounds |
---|---|---|
Antimicrobial Efficacy | Moderate (MIC ~32 µg/mL) | High (varies by derivative) |
Anti-inflammatory Activity | Potentially present | Confirmed in several studies |
Binding Affinity | Likely enhanced by Br | Varies across compounds |
Properties
IUPAC Name |
ethyl 2-[2-(5-bromothiophene-2-carbonyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O5S3/c1-2-25-14(21)8-20-10-4-3-9(28(18,23)24)7-12(10)27-16(20)19-15(22)11-5-6-13(17)26-11/h3-7H,2,8H2,1H3,(H2,18,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POMMNAXBZXUXDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(S3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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